[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine
Overview
Description
“[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular weight of 191.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which are related to the compound , has been reported in the literature . These amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction was promoted by I2 and TBHP, and the conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for “[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is 1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” are not mentioned in the available data, the synthesis process of related compounds provides some insight . For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 191.28 .Scientific Research Applications
Chemical Synthesis
“[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is a chemical compound that can be used in various chemical syntheses . Its unique structure makes it a valuable building block in the creation of more complex molecules .
Biological Research
This compound could potentially be used in biological research. For instance, similar compounds have been used to study the effects of various substances on biological systems .
Drug Development
Compounds with similar structures have been used in the development of drugs . For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition by nearly 63% in a liver fibrosis model .
Inhibition of Collagen Synthesis
Some compounds with similar structures have been found to inhibit collagen synthesis . For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), which is a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Antioxidant Properties
Some compounds with similar structures have been found to have antioxidant properties . For example, nicotinic acid prevented fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
Safety and Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCLVZXMPJFMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.